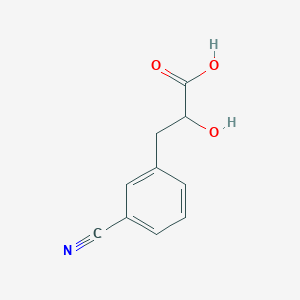
3-(3-Cyanophenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Cyanophenyl)-2-hydroxypropanoic acid is an organic compound that features a cyanophenyl group attached to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyanophenyl)-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of 3-cyanobenzaldehyde with glycine in the presence of a base, followed by oxidation to yield the desired product. The reaction conditions typically involve moderate temperatures and the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include continuous flow reactors and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyanophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 3-(3-Cyanophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(3-Aminophenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(3-Cyanophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Cyanophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes or interact with receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Cyanophenyl)-2-hydroxypropanoic acid
- 3-(3-Cyanophenyl)-2-oxopropanoic acid
- 3-(3-Aminophenyl)-2-hydroxypropanoic acid
Uniqueness
3-(3-Cyanophenyl)-2-hydroxypropanoic acid is unique due to the presence of both a cyanophenyl group and a hydroxypropanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-(3-cyanophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H9NO3/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9,12H,5H2,(H,13,14) |
InChI Key |
FONYRCHEMMGXTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















